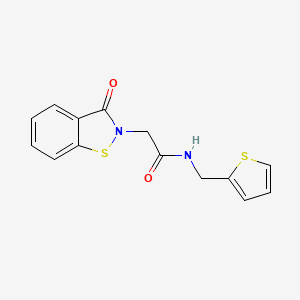![molecular formula C22H17ClN2O3S B4893202 2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4893202.png)
2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. This compound has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has several potential applications in scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been investigated for its potential anti-cancer activity, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been studied for its potential use as a fluorescent probe for the detection of DNA.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is not fully understood. However, it has been suggested that this compound inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2 activity, which in turn affects downstream signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects
2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been shown to induce apoptosis in cancer cells, which suggests that it may have potential anti-cancer activity. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate in lab experiments is that it has been extensively studied and characterized. This means that researchers can easily obtain this compound and use it in their experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate. One direction is to further investigate its potential anti-cancer activity and to determine its efficacy in animal models. Another direction is to explore its potential as a fluorescent probe for the detection of DNA. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in scientific research.
Métodos De Síntesis
The synthesis of 2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate involves the reaction of 2-chlorobenzyl bromide with 4-oxo-6-phenylthieno[2,3-d]pyrimidine-3-carboxylic acid, followed by esterification with 2-bromo-2-methylpropionyl bromide. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
(2-chlorophenyl)methyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-14(22(27)28-12-16-9-5-6-10-18(16)23)25-13-24-20-17(21(25)26)11-19(29-20)15-7-3-2-4-8-15/h2-11,13-14H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHKFNCACXOUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1Cl)N2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-fluoro-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B4893121.png)
![9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4893133.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide](/img/structure/B4893146.png)
![2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol](/img/structure/B4893160.png)
![5,6-dimethyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4893166.png)
![propyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4893169.png)
![(6,8,9-trimethyl-4-vinyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B4893176.png)

![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4893190.png)

![2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893209.png)

